molecular formula C13H23BClNO3 B13823473 [4-(Aminomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid;hydrochloride

[4-(Aminomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid;hydrochloride

Cat. No.: B13823473
M. Wt: 287.59 g/mol
InChI Key: PCGOZKOVMYCMOX-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a phenyl ring, a hydroxy group, and a borinic acid moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Aminomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(aminomethyl)phenol with 3-hydroxy-2,3-dimethylbutan-2-ylboronic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[4-(Aminomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aminomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nitric acid for nitration, halogens for halogenation, typically in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a methyl derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [4-(Aminomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid;hydrochloride is used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows it to bind to enzymes and receptors, modulating their activity. The borinic acid moiety can form reversible covalent bonds with nucleophiles, making it a versatile tool in biochemical studies. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-(Aminomethyl)phenyl]boronic acid: Lacks the hydroxy and dimethylbutan-2-yl groups, making it less versatile.

    [3-Hydroxy-2,3-dimethylbutan-2-yl]boronic acid: Lacks the aminomethylphenyl group, limiting its applications in biological studies.

    Phenylboronic acid: A simpler structure with fewer functional groups, making it less reactive.

Uniqueness

[4-(Aminomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid;hydrochloride stands out due to its combination of functional groups, which provide a unique set of chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H23BClNO3

Molecular Weight

287.59 g/mol

IUPAC Name

[4-(aminomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid;hydrochloride

InChI

InChI=1S/C13H22BNO3.ClH/c1-12(2,16)13(3,4)18-14(17)11-7-5-10(9-15)6-8-11;/h5-8,16-17H,9,15H2,1-4H3;1H

InChI Key

PCGOZKOVMYCMOX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CN)(O)OC(C)(C)C(C)(C)O.Cl

Origin of Product

United States

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